Enflicoxib, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enflicoxib, ®- is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. It is primarily used in veterinary medicine to treat pain and inflammation associated with osteoarthritis in dogs . Enflicoxib works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the production of prostaglandins involved in pain and inflammation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of enflicoxib involves multiple steps, starting from the appropriate pyrazoline derivative. The key steps include cyclization, oxidation, and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of enflicoxib follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and potency of the final product .
化学反応の分析
Types of Reactions: Enflicoxib undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Enflicoxib can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Cytochrome P-450 enzymes, oxygen, and NADPH are commonly involved in the oxidation of enflicoxib.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used under controlled conditions.
Substitution: Nucleophiles such as halides or amines can react with enflicoxib under appropriate conditions.
Major Products Formed: The major products formed from the reactions of enflicoxib include its active pyrazol metabolite and various phase II conjugates such as glucuronides and sulfates .
科学的研究の応用
Enflicoxib has several scientific research applications, including:
作用機序
Enflicoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins involved in pain and inflammation . By blocking COX-2, enflicoxib reduces the synthesis of these pro-inflammatory mediators, thereby alleviating pain and inflammation . The active pyrazol metabolite of enflicoxib also contributes to its long-lasting pharmacological activity .
類似化合物との比較
Celecoxib: Another COX-2 inhibitor used to treat pain and inflammation in humans.
Mavacoxib: A COX-2 inhibitor used in veterinary medicine for similar indications as enflicoxib.
Rofecoxib: A COX-2 inhibitor previously used in humans but withdrawn due to safety concerns.
Comparison: Enflicoxib is unique in its long-lasting pharmacological activity, attributed to its active pyrazol metabolite . Compared to mavacoxib, enflicoxib has a faster onset of action and similar efficacy in treating osteoarthritis in dogs . Unlike rofecoxib, enflicoxib has shown a favorable safety profile in long-term studies .
特性
CAS番号 |
251443-65-9 |
---|---|
分子式 |
C16H12F5N3O2S |
分子量 |
405.3 g/mol |
IUPAC名 |
4-[(3R)-3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26)/t14-/m1/s1 |
InChIキー |
ZZMJXWXXMAAPLI-CQSZACIVSA-N |
異性体SMILES |
C1[C@@H](N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |
正規SMILES |
C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。